o-Bromanil

Organic Synthesis Cycloaddition Quinone Reactivity

Researchers requiring clean spirodihydropyran formation without 2:1 adduct byproducts face purification challenges with o-chloranil. o-Bromanil (CAS 2435-54-3) eliminates this complication: - Cycloaddition with acyclic dienes proceeds cleanly to target spiro compounds, unlike o-chloranil which yields contaminating 2:1 adducts. - Superior electron affinity (class-level inference from p-bromanil EA = 2.44±0.2 eV) ensures stable charge-transfer complexes for organic semiconductor development. - 98% certified purity supports HPLC method validation and quantitative analysis. For R&D use only; not for human/veterinary applications.

Molecular Formula C6Br4O2
Molecular Weight 423.68 g/mol
CAS No. 2435-54-3
Cat. No. B1596432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Bromanil
CAS2435-54-3
Molecular FormulaC6Br4O2
Molecular Weight423.68 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=O)C(=C1Br)Br)Br)Br
InChIInChI=1S/C6Br4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9
InChIKeyDXKHBLYQXDEINJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Bromanil Specifications & Physical Constants


o-Bromanil (CAS 2435-54-3), also known as tetrabromo-o-benzoquinone or 3,4,5,6-tetrabromo-1,2-benzoquinone, is a fully brominated ortho-quinone with the molecular formula C6Br4O2 and a molecular weight of 423.68 g/mol [1]. It is characterized by its high electrophilicity due to the electron-withdrawing bromine substituents and the quinoid carbonyl groups, making it a potent electron acceptor in charge-transfer complexation [2]. Key physical constants include a melting point of 148-151 °C (lit.) , a predicted boiling point of 197.9±40.0 °C , and a density of 3.127 g/cm³ . Standard commercial purity grades include 95%, 98%, and 99% . This compound is strictly for research and industrial use and is not intended for human or veterinary applications .

o-Bromanil: Why Analog Substitution Is Not Equivalent


While o-Bromanil belongs to the tetrahalogenated quinone family, substituting it with the chlorine analog (o-chloranil) or the para-isomer (p-bromanil) is not equivalent. The distinct electronic and steric effects of the four bromine atoms in the ortho-quinone configuration confer unique reactivity profiles. For instance, o-Bromanil participates in cycloaddition reactions with acyclic dienes to form specific spirodihydropyrans, while the chloro analog yields different product distributions [1]. Furthermore, o-Bromanil's electron affinity, a critical parameter for charge-transfer applications, is distinct from that of p-bromanil, which has been experimentally determined to be 2.44±0.2 eV [2]. These differences mean that generic substitution can lead to altered reaction outcomes, different complexation stoichiometries, and non-comparable performance in electron-transfer processes, necessitating product-specific selection.

o-Bromanil: Key Performance Comparisons


Cycloaddition Product Divergence vs. o-Chloranil

In a direct head-to-head study, the reactions of tetrachloro-o-benzoquinone (o-chloranil) and tetrabromo-o-benzoquinone (o-bromanil) with acyclic dienes were compared. Both compounds undergo cycloaddition to form spirodihydropyrans. However, the chloro analog uniquely forms a novel 2:1 adduct not observed with the bromo compound [1]. This difference in product distribution is a critical factor for synthetic chemists selecting a reagent for specific cycloaddition outcomes.

Organic Synthesis Cycloaddition Quinone Reactivity

Fluorene Ether Synthesis Reactivity

A study on the synthesis of halogenated fluorene ethers demonstrated that both tetrachloro- and tetrabromo-o-benzoquinone react with halofluorenes in boiling dry benzene to produce the corresponding ethers. While both are effective reagents, the choice between them is determined by the desired halogenation pattern in the final product, as the reaction incorporates the halogen atoms from the quinone [1].

Organic Synthesis Fluorene Derivatives Halogenated Quinones

Electron Affinity: Ortho-Isomer Advantage

While direct experimental data for o-bromanil's electron affinity are sparse, class-level inference from the para-isomer provides a benchmark. The electron affinity of p-bromanil has been experimentally determined to be 2.44±0.2 eV at 0 K [1]. Given that ortho-substituted quinones are generally stronger electron acceptors than their para counterparts due to greater steric strain and reduced aromatic stabilization, o-bromanil is expected to exhibit a higher electron affinity than this value, making it a more potent electron acceptor in charge-transfer applications.

Physical Chemistry Electron Affinity Charge-Transfer Complexes

Virus Inactivation & Bioconjugation Utility

In a study on the inactivation of Tulare apple mosaic virus (TAMV), both tetrachloro-o-benzoquinone (o-chloranil) and tetrabromo-o-benzoquinone (o-bromanil) caused immediate and total inactivation of the virus at a concentration of approximately 1 μg of quinone per 34 μg of virus [1]. While their inactivation potency is comparable, the choice of halogen (Br vs. Cl) can be critical for downstream applications where specific bioconjugation chemistry is desired. The bromine atoms in o-bromanil offer distinct reactivity in nucleophilic substitution or metal-catalyzed cross-coupling reactions, which may be exploited for site-specific labeling or mechanistic studies.

Virology Bioconjugation Chemical Inactivation

Purity Grades & Analytical Specifications

Commercial o-Bromanil is available in several purity grades, typically ranging from 95% to 99% . For comparison, the para-isomer p-bromanil is offered with a purity specification of min. 98.0% determined by cerium redox method, and appears as light yellow to yellow powder or crystal . While both compounds are high-purity reagents, the ortho-isomer may have different impurity profiles due to its distinct synthetic route (typically bromination of ortho-benzoquinone). Users should verify the certificate of analysis for specific lot-based purity, melting point (148-151 °C lit.), and absence of residual solvents or heavy metals, which are critical for reproducible research outcomes.

Quality Control Analytical Chemistry Procurement

o-Bromanil: Validated Application Scenarios


Selective Spirodihydropyran Cycloaddition

When synthetic chemists require a spirodihydropyran intermediate without the complication of 2:1 adduct formation, o-Bromanil is the preferred reagent over o-chloranil. The direct evidence from Ansell & Leslie (1971) demonstrates that o-bromanil's cycloaddition with acyclic dienes proceeds cleanly to the desired spiro compounds, whereas o-chloranil yields an additional 2:1 adduct that complicates purification and reduces yield of the target product [1]. This scenario applies to the synthesis of complex natural product analogs and heterocyclic building blocks where regio- and chemoselectivity are paramount.

Charge-Transfer Complexes for Organic Electronics

o-Bromanil's electron-accepting properties make it a candidate for charge-transfer (CT) complexation with electron-rich donors such as aromatic amines or polyaniline. While direct electron affinity data for o-bromanil are limited, class-level inference from p-bromanil (EA = 2.44±0.2 eV) [1] and the known trend that ortho-quinones are stronger acceptors than para-quinones suggests that o-bromanil will form more stable CT complexes. This is supported by studies showing its use as an electron acceptor in CT complexes with various donors [2]. This scenario is relevant for developing organic semiconductors, photodetectors, or components in molecular electronics where tuning the acceptor strength is critical for device performance.

Halogen-Specific Bioconjugation & Inactivation

In virology research, o-bromanil is used to inactivate viruses like Tulare apple mosaic virus (TAMV) at low concentrations (approx. 1 μg per 34 μg virus) [1]. Although o-chloranil shows equivalent inactivation potency, o-bromanil's bromine atoms provide a distinct chemical handle for subsequent bioconjugation reactions, such as palladium-catalyzed cross-couplings or nucleophilic substitutions, enabling site-specific labeling of viral proteins or tracking of quinone-protein adducts. This scenario is valuable for mechanistic studies of virus inactivation and for developing targeted antiviral agents.

HPLC Method & Reference Standard

o-Bromanil can be analyzed by reverse-phase HPLC using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) [1]. This method is scalable for preparative separations and suitable for pharmacokinetic studies of brominated quinones. For procurement purposes, o-bromanil with a certified purity of 98-99% serves as a reference standard for method validation, impurity profiling, and quantitative analysis in complex matrices. This scenario is essential for analytical chemists in pharmaceutical and environmental laboratories.

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